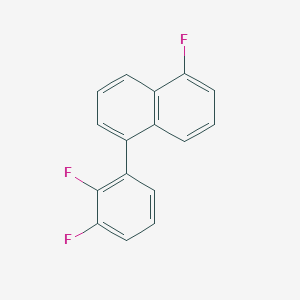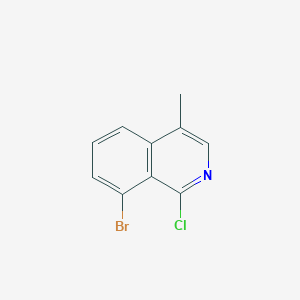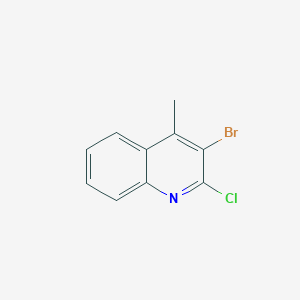
Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate: is an organofluorine compound that features a pyrrole ring substituted with a perfluoroethyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable perfluoroalkylating agent.
Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carbinol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may also serve as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In chemical reactions, the perfluoroethyl group can stabilize reactive intermediates, influencing the reaction pathway and product distribution. In biological systems, the fluorinated group can enhance the compound’s interaction with biological targets, potentially leading to increased efficacy and selectivity.
Comparación Con Compuestos Similares
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a perfluoroethyl group.
Methyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and resistance to metabolic degradation. This makes it particularly valuable in applications where stability and specific interactions are crucial.
Propiedades
Fórmula molecular |
C9H8F5NO2 |
|---|---|
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
ethyl 4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H8F5NO2/c1-2-17-7(16)6-3-5(4-15-6)8(10,11)9(12,13)14/h3-4,15H,2H2,1H3 |
Clave InChI |
VLESPHFHZXFBSL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


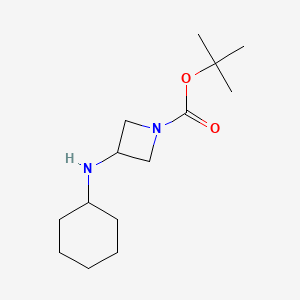
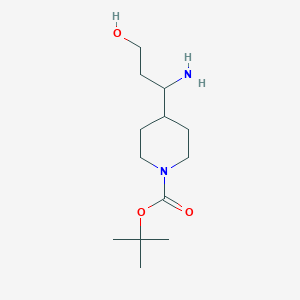
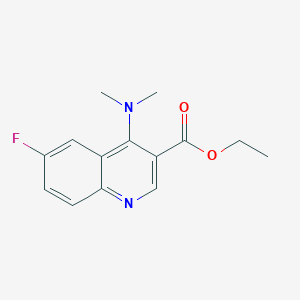
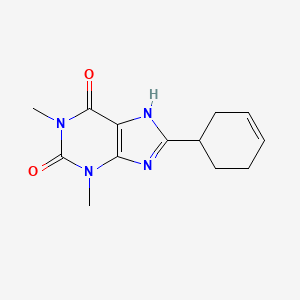


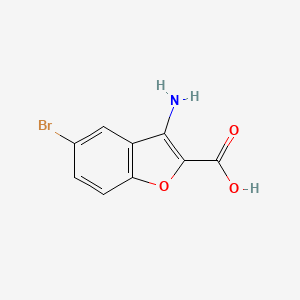
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)
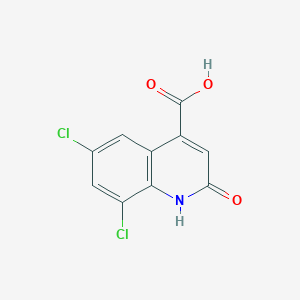
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
